molecular formula C5H8N2O B13491516 3-Nitroso-3-azabicyclo[3.1.0]hexane

3-Nitroso-3-azabicyclo[3.1.0]hexane

Cat. No.: B13491516
M. Wt: 112.13 g/mol
InChI Key: KBFILCPTBIPYDR-UHFFFAOYSA-N
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Description

3-Nitroso-3-azabicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitroso group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitroso-3-azabicyclo[3.1.0]hexane typically involves the cyclopropanation of suitable precursors. One common method is the palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. The major diastereoisomers can be easily isolated by chromatography on silica gel .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Nitroso-3-azabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under suitable conditions.

    Reduction: The nitroso group can be reduced to an amine.

    Substitution: The bicyclic structure allows for nucleophilic substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogenation catalysts can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroso group would yield a nitro derivative, while reduction would produce an amine derivative.

Mechanism of Action

The mechanism of action of 3-nitroso-3-azabicyclo[3.1.0]hexane involves its interaction with biological targets, such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane: Lacks the nitroso group but shares the bicyclic structure.

    3-Nitroso-2-azabicyclo[2.2.1]heptane: Another nitroso-substituted bicyclic compound with a different ring system.

    3-Nitroso-1-azabicyclo[2.2.2]octane: Features a larger bicyclic framework with a nitroso group.

Uniqueness

3-Nitroso-3-azabicyclo[3.1.0]hexane is unique due to its specific bicyclic structure combined with the presence of a nitroso group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-nitroso-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8N2O/c8-6-7-2-4-1-5(4)3-7/h4-5H,1-3H2

InChI Key

KBFILCPTBIPYDR-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)N=O

Origin of Product

United States

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